molecular formula C21H25N3O4 B2728440 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione CAS No. 872855-13-5

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B2728440
CAS No.: 872855-13-5
M. Wt: 383.448
InChI Key: FZASHPJBRAOPDA-UHFFFAOYSA-N
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Description

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole ring, a morpholine moiety, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The morpholine and piperidine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substitutions on the indole ring. Examples include:

Uniqueness

What sets 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione apart is its unique combination of the indole, morpholine, and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of indole derivatives , characterized by an indole ring fused with a morpholine and piperidine structure. The synthesis typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
  • Introduction of Morpholine and Piperidine Rings : These rings are introduced via nucleophilic substitution reactions where suitable leaving groups on the indole derivative are replaced by morpholine and piperidine groups.
  • Acetamide Formation : The final step involves acylation to form the acetamide group, which significantly influences the biological activity of the compound.

Biological Activity

Research indicates that This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Indole derivatives have shown significant efficacy against various cancers, including colon and lung cancer. Mechanisms proposed for their anticancer activity include:

  • Induction of Apoptosis : Indole derivatives can trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : These compounds may hinder the growth of cancer cells by interfering with critical signaling pathways.

Quantitative studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds in the low micromolar range, indicating strong potential for therapeutic applications .

Anti-inflammatory Activity

The compound's structure suggests potential interactions with inflammatory pathways. Research has highlighted that indole derivatives can modulate:

  • Cyclooxygenase (COX) Enzymes : Inhibiting COX enzymes can reduce inflammation and pain.

A study indicated that related compounds demonstrated significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, suggesting that this compound may also possess similar properties .

The mechanism by which This compound exerts its biological effects likely involves:

  • Binding to Specific Receptors or Enzymes : The compound may interact with cellular targets, modulating their activity.

For instance, it may inhibit specific enzymes involved in cancer progression or inflammatory responses, leading to reduced tumor growth or inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole derivatives. Here are some notable findings:

StudyCompoundBiological ActivityIC50 Value
Schuck et al., 2014Indole DerivativeAntimalarialEC50 ~ 3 μM
Kumar et al., 2022Indole DerivativeAnticancerIC50 ~ 0.70 μg/ml
Alegaon et al., 2023Pyrazole DerivativeCOX-II InhibitionIC50 = 0.52 μM

These studies underscore the potential of indole-based compounds in various therapeutic areas.

Properties

IUPAC Name

1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c25-19(22-10-12-28-13-11-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-8-4-1-5-9-23/h2-3,6-7,14H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZASHPJBRAOPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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